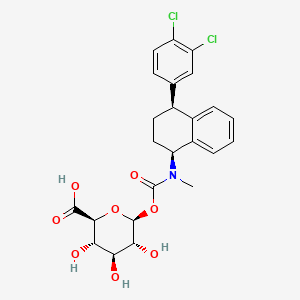

Sertraline carbamoyl-O-glucuronide

Vue d'ensemble

Description

Synthesis Analysis

Sertraline carbamoyl-O-glucuronide is synthesized through the metabolic pathways involving multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases. In human liver microsomes, sertraline undergoes N-demethylation, deamination, and N-carbamoyl-glucuronidation to form this metabolite. The process is significantly influenced by the presence of CO2, suggesting that sertraline associates with CO2 before forming the glucuronide conjugate. UGT2B7 has been identified as the enzyme catalyzing the N-carbamoyl glucuronidation at the fastest rate under CO2 atmosphere (Obach, Cox, Tremaine, & Scott Obach, 2005).

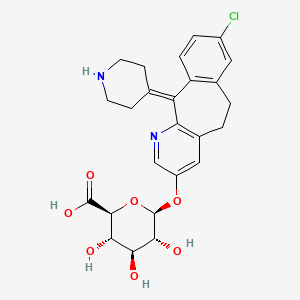

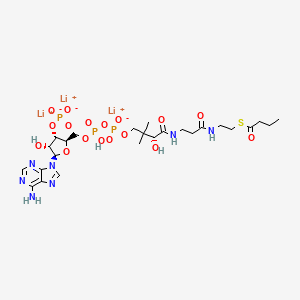

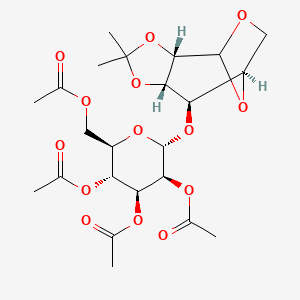

Molecular Structure Analysis

The molecular structure of sertraline carbamoyl-O-glucuronide has been characterized using techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and fast atom bombardment mass spectrometry (FAB MS). These analyses reveal the presence of ions indicative of the conjugate's structure, including its molecular weight and the cleavage patterns that confirm the attachment of the glucuronic acid moiety to sertraline via a carbamic acid linkage (Tremaine, Stroh, & Ronfeld, 1989).

Chemical Reactions and Properties

Sertraline carbamoyl-O-glucuronide exhibits unique chemical reactions, particularly its hydrolytic stability. It is labile to beta-glucuronidase, producing sertraline as the single hydrolytic product. This property is crucial for understanding the metabolic pathways of sertraline and its excretion as the glucuronide conjugate provides a mechanism for the removal of sertraline from the body. The reaction suggests a reversible association of sertraline with CO2 prior to glucuronidation (Tremaine, Stroh, & Ronfeld, 1989).

Physical Properties Analysis

The physical properties of sertraline carbamoyl-O-glucuronide, including solubility and stability, are influenced by its structure. The conjugation with glucuronic acid increases its water solubility, facilitating its excretion. Its stability in plasma under both acidic and basic pH conditions has been observed, indicating its robustness in the human body's varied environments (Tremaine, Stroh, & Ronfeld, 1989).

Chemical Properties Analysis

The chemical properties of sertraline carbamoyl-O-glucuronide, such as its reactivity and interactions with enzymes, play a significant role in its metabolism. The involvement of enzymes like UGT2B7 in its formation through N-carbamoyl glucuronidation highlights the specific biochemical interactions that dictate its synthesis and disposition within the human body. These interactions are crucial for pharmacokinetics and the drug's efficacy and safety profile (Obach, Cox, Tremaine, & Scott Obach, 2005).

Applications De Recherche Scientifique

Sertraline carbamoyl-O-glucuronide was identified as a major metabolite of the antidepressant sertraline in dogs. This metabolite is formed through a reaction where sertraline reversibly associates with CO2 before forming the glucuronide. It is also present in human plasma after oral administration of sertraline (Tremaine, Stroh, & Ronfeld, 1989).

The metabolism of sertraline involves multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases in humans. This process leads to the generation of metabolites including N-desmethyl, deaminated, and N-carbamoyl-glucuronidated sertraline (Obach, Cox, & Tremaine, 2005).

In a study on rats and dogs, it was found that sertraline undergoes extensive metabolism before excretion, including the formation of sertraline carbamoyl-O-glucuronide. This metabolite, along with other glucuronides, comprises a significant portion of the total radiolabel excreted in urine and bile (Tremaine, Welch, & Ronfeld, 1989).

Another study found that sertraline induces endoplasmic reticulum stress in hepatic cells, suggesting a mechanism of liver toxicity (Chen et al., 2014).

Sertraline's effects on glucocorticoid sensitivity in mononuclear leukocytes in post-traumatic stress disorder were investigated, providing insights into its pharmacological actions (Yehuda et al., 2006).

An in vitro study revealed that sertraline inhibits translation initiation by affecting mammalian target of rapamycin signaling, indicating its antiproliferative activity (Lin et al., 2010).

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25Cl2NO8/c1-27(24(33)35-23-20(30)18(28)19(29)21(34-23)22(31)32)17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(25)16(26)10-11/h2-6,8,10,12,17-21,23,28-30H,7,9H2,1H3,(H,31,32)/t12-,17-,18-,19-,20+,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPBIAXQORQOIY-BQOQXNJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25Cl2NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sertraline carbamoyl-O-glucuronide | |

CAS RN |

119733-44-7 | |

| Record name | Sertraline carbamoyl-O-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119733447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SERTRALINE CARBAMOYL-O-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42M7V4CERF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1H-Indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B1140690.png)

![Acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B1140691.png)